Tungsten(v)ethoxide

Description

Properties

CAS No. |

26143-11-3 |

|---|---|

Molecular Formula |

C10H30O5W |

Molecular Weight |

414.18 g/mol |

IUPAC Name |

ethanol;tungsten |

InChI |

InChI=1S/5C2H6O.W/c5*1-2-3;/h5*3H,2H2,1H3; |

InChI Key |

AWXKYODXCCJWNF-UHFFFAOYSA-N |

Canonical SMILES |

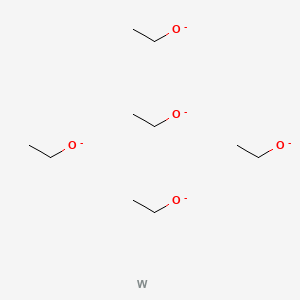

CCO.CCO.CCO.CCO.CCO.[W] |

Synonyms |

TUNGSTEN(V) ETHOXIDE; TUNGSTEN PENTAETHOXIDE |

Origin of Product |

United States |

Foundational & Exploratory

Tungsten(V) Ethoxide: A Technical Guide to Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tungsten(V) ethoxide, with the chemical formula W(OC₂H₅)₅, is an important organometallic compound utilized as a precursor in materials science, particularly for the synthesis of tungsten-based thin films and catalysts. This technical guide provides a comprehensive overview of its chemical properties, structural aspects, and key reactions. Due to its sensitivity to moisture and air, handling and storage require specific protocols to ensure its integrity. While detailed structural and spectroscopic characterization data are not extensively available in the public domain, this document consolidates the known information and presents it in a structured format for easy reference.

Chemical and Physical Properties

Tungsten(V) ethoxide is a moisture-sensitive compound that is typically a colorless to yellow or purple liquid or solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₂₅O₅W | [2] |

| Molecular Weight | 409.14 g/mol | [3] |

| Appearance | Colorless to yellow to purple, clear to hazy liquid or solid | [1][4] |

| Melting Point | 56-57 °C | [4] |

| Boiling Point | 110-115 °C at 1 mmHg | [2] |

| Solubility | Soluble in organic solvents such as hydrocarbons and ethyl acetate.[4] | |

| Sensitivity | Moisture sensitive. | [2] |

Molecular Structure

The precise molecular structure of tungsten(V) ethoxide has not been definitively elucidated by single-crystal X-ray diffraction in publicly accessible literature. However, based on the behavior of other metal alkoxides, it is proposed to exist as a dimer, [W(OC₂H₅)₅]₂. In this dimeric form, the tungsten atoms would likely be bridged by ethoxide ligands, achieving a more stable coordination environment. The tungsten centers are expected to be in a distorted octahedral geometry.

Further research, including single-crystal X-ray crystallography and advanced spectroscopic studies, is required to confirm the exact bonding and structural arrangement of this compound.

Spectroscopic Properties

¹H NMR Spectroscopy (Expected)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~1.2 | Triplet | -O-CH₂-CH₃ |

| ~4.0 | Quartet | -O-CH₂ -CH₃ |

¹³C NMR Spectroscopy (Expected)

| Chemical Shift (ppm) | Assignment |

| ~18 | -O-CH₂-CH₃ |

| ~65 | -O-CH₂ -CH₃ |

Infrared (IR) Spectroscopy (Expected)

| Wavenumber (cm⁻¹) | Assignment |

| 2800-3000 | C-H stretching |

| 1000-1150 | C-O stretching |

| 500-600 | W-O stretching |

Reactivity and Handling

Tungsten(V) ethoxide is a reactive compound, primarily due to the presence of the tungsten(V) center and the ethoxide ligands.

4.1. Hydrolysis: It is highly susceptible to hydrolysis, reacting with water to form tungsten oxides and ethanol.[2] This reaction is the basis for its use in sol-gel processes for thin film deposition. The hydrolysis pathway can be generalized as the progressive replacement of ethoxide ligands with hydroxyl groups, followed by condensation to form oxo-bridged tungsten species.

4.2. Thermal Decomposition: Upon heating, tungsten(V) ethoxide decomposes to form tungsten oxides, ethanol, and other organic byproducts.[2] The exact decomposition temperature and products can vary depending on the atmosphere and heating rate.

4.3. Handling and Storage: Due to its moisture sensitivity, tungsten(V) ethoxide should be handled under an inert atmosphere (e.g., argon or nitrogen) in a glovebox.[2] It should be stored in a tightly sealed container in a cool, dry place.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and characterization of tungsten(V) ethoxide are not widely published. However, a general synthetic approach is described below.

5.1. Synthesis of Tungsten(V) Ethoxide (General Method)

A common method for the synthesis of metal alkoxides is the reaction of the corresponding metal halide with an alcohol in the presence of a base to neutralize the hydrogen halide byproduct.

-

Reaction: WCl₅ + 5 NaOC₂H₅ → W(OC₂H₅)₅ + 5 NaCl

-

Procedure Outline:

-

A solution of sodium ethoxide is prepared by reacting sodium metal with anhydrous ethanol under an inert atmosphere.

-

Tungsten pentachloride (WCl₅) is dissolved in a dry, inert solvent (e.g., toluene).

-

The sodium ethoxide solution is added dropwise to the tungsten pentachloride solution at a controlled temperature.

-

The reaction mixture is stirred for a specified period to ensure complete reaction.

-

The precipitated sodium chloride is removed by filtration.

-

The solvent is removed under vacuum to yield the crude tungsten(V) ethoxide.

-

The product can be further purified by vacuum distillation.

-

Note: This is a generalized procedure and would require optimization for specific laboratory conditions. All operations must be carried out using Schlenk line techniques or in a glovebox to exclude moisture and air.

Logical Relationships and Workflows

The following diagrams illustrate the key processes involving tungsten(V) ethoxide.

References

Navigating the Synthesis of High-Purity Tungsten(V) Ethoxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for obtaining high-purity tungsten(V) ethoxide, a critical precursor in materials science and catalysis. The document details established methodologies, including synthesis from tungsten halides and an electrochemical approach, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to facilitate understanding and replication.

Introduction

Tungsten(V) ethoxide, with the chemical formula W(OC₂H₅)₅, is an organometallic compound of significant interest due to its utility as a precursor for the synthesis of tungsten-based materials, such as thin films and catalysts.[1][2] Achieving high purity of this compound is paramount for these applications, as impurities can significantly alter the properties of the final materials. This guide explores the most common and effective methods for the synthesis of high-purity tungsten(V) ethoxide, providing detailed procedural information and comparative data.

Synthesis Routes

Two principal pathways for the synthesis of tungsten(V) ethoxide have been established: the reaction of tungsten halides with an ethoxide source and an electrochemical method. Each route offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and purification of the final product.

Synthesis from Tungsten Halides

The most frequently employed method for synthesizing tungsten(V) ethoxide involves the reaction of a tungsten halide, typically tungsten pentachloride (WCl₅) or tungsten hexachloride (WCl₆), with an ethoxide source such as ethanol or sodium ethoxide.[1] This approach relies on the nucleophilic substitution of the chloride ligands with ethoxide groups.

This method involves the direct reaction of tungsten pentachloride with a stoichiometric amount of sodium ethoxide in an anhydrous solvent. The driving force for this reaction is the precipitation of sodium chloride, which can be removed by filtration.

Experimental Protocol:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve metallic sodium (1 equivalent) in anhydrous ethanol under a nitrogen atmosphere to form a solution of sodium ethoxide.

-

Reaction: Cool the sodium ethoxide solution in an ice bath. Separately, dissolve tungsten pentachloride (WCl₅) (1 equivalent) in anhydrous benzene or toluene.

-

Slowly add the WCl₅ solution to the cooled sodium ethoxide solution with vigorous stirring. An immediate reaction occurs with the formation of a precipitate (NaCl).

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-3 hours to ensure the reaction goes to completion.

-

Isolation and Purification: Cool the reaction mixture and filter under an inert atmosphere to remove the precipitated sodium chloride.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude tungsten(V) ethoxide.

-

Purify the crude product by vacuum distillation to obtain high-purity, crystalline tungsten(V) ethoxide.

Logical Relationship Diagram:

Tungsten hexachloride can also serve as a starting material. Its reaction with excess ethanol leads to the formation of tungsten ethoxide and hydrogen chloride. The removal of HCl is crucial to drive the reaction to completion.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a gas inlet for inert gas, and a dropping funnel, suspend tungsten hexachloride (WCl₆) (1 equivalent) in anhydrous benzene.

-

Reaction: Slowly add a solution of anhydrous ethanol (at least 6 equivalents) in anhydrous benzene from the dropping funnel to the WCl₆ suspension with stirring. The reaction is exothermic and produces HCl gas.

-

To facilitate the removal of HCl and drive the reaction, a stream of dry, inert gas (e.g., nitrogen or argon) can be passed through the reaction mixture, or a suitable HCl scavenger (e.g., pyridine or ammonia) can be added.

-

After the addition of ethanol is complete, heat the mixture to reflux for several hours until the evolution of HCl ceases.

-

Isolation and Purification: After cooling, filter the reaction mixture to remove any insoluble byproducts.

-

Remove the solvent from the filtrate under reduced pressure.

-

The resulting crude product is then purified by vacuum distillation.

Experimental Workflow Diagram:

Electrochemical Synthesis

An alternative route to tungsten ethoxides is through the electrochemical dissolution of a tungsten anode in an alcoholic electrolyte. This method can produce high-purity products directly, avoiding halide contamination.

Experimental Protocol:

-

Electrochemical Cell Setup: Assemble an undivided electrochemical cell with a tungsten metal anode and a platinum or graphite cathode.

-

Electrolyte Preparation: Prepare an electrolyte solution consisting of anhydrous ethanol and a supporting electrolyte, such as a tetraalkylammonium halide (e.g., tetraethylammonium bromide) or an alkali metal halide.

-

Electrolysis: Immerse the electrodes in the electrolyte and apply a constant current or potential. The tungsten anode will dissolve into the solution, forming tungsten ethoxide. Hydrogen gas will be evolved at the cathode.

-

Reaction Monitoring: Monitor the reaction by observing the dissolution of the tungsten anode and the evolution of hydrogen. The reaction is complete when the desired amount of tungsten has been consumed.

-

Isolation and Purification: After electrolysis, the supporting electrolyte can be removed by precipitation or extraction.

-

The solvent (excess ethanol) is then removed under reduced pressure.

-

The crude tungsten(V) ethoxide can be further purified by vacuum distillation.

Electrochemical Synthesis Workflow:

Quantitative Data Summary

The yield and purity of tungsten(V) ethoxide are highly dependent on the chosen synthesis route and the stringency of the experimental conditions, particularly the exclusion of moisture. The following table summarizes typical quantitative data reported for these methods.

| Synthesis Route | Starting Materials | Typical Yield (%) | Purity (%) | Key Reaction Conditions | Reference |

| From Tungsten Halide | WCl₅, NaOEt, Benzene | > 80 | > 95 | Anhydrous, inert atmosphere, reflux | [1] |

| From Tungsten Halide | WCl₆, EtOH, Benzene | 70 - 85 | > 95 | Anhydrous, inert atmosphere, HCl removal, reflux | [3] |

| Electrochemical | W metal, EtOH, Supporting Electrolyte | High (based on consumed W) | > 99 | Anhydrous electrolyte, constant current | [4] |

Note: The purity is typically determined after purification by vacuum distillation.

Purification and Characterization

High-purity tungsten(V) ethoxide is typically obtained through vacuum distillation of the crude product.[5] Due to its sensitivity to moisture, all purification steps must be carried out under strictly anhydrous and inert conditions.

Characterization of the final product is essential to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence and structure of the ethoxide ligands.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic W-O-C stretching vibrations.

-

Elemental Analysis: To determine the elemental composition (C, H, W) and confirm the empirical formula.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Conclusion

The synthesis of high-purity tungsten(V) ethoxide can be successfully achieved through several routes, with the choice of method depending on the available starting materials, equipment, and desired purity level. The reaction of tungsten pentachloride with sodium ethoxide and the electrochemical method are particularly effective for obtaining high-purity products. Strict adherence to anhydrous and inert atmosphere techniques is critical throughout the synthesis and purification processes to prevent hydrolysis and ensure the quality of the final product. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals working with this important tungsten precursor.

References

An In-depth Technical Guide on the Physical Properties of Pentaethoxytungsten

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of pentaethoxytungsten. It is designed to be a valuable resource for professionals in research, science, and drug development who may be working with or considering the use of this organometallic compound. Please note that while this guide consolidates available data, specific experimental protocols and comprehensive spectral analyses for pentaethoxytungsten are not widely published. Therefore, the methodologies described herein are based on established practices for handling air- and moisture-sensitive compounds and should be adapted as required.

Core Physical and Chemical Data

Pentaethoxytungsten, a member of the metal alkoxide family, is a valuable precursor in various chemical syntheses. Its physical characteristics are crucial for its proper handling, storage, and application.

| Property | Value |

| Chemical Formula | C₁₀H₂₅O₅W |

| Molecular Weight | 409.14 g/mol [1] |

| CAS Number | 26143-11-3[1] |

| Appearance | Colorless liquid or solid[2] |

| Melting Point | 56-57 °C[2] |

| Boiling Point | 110-115 °C @ 1 mmHg[3] |

| Specific Gravity | 1.44 to 1.47[4][5] |

| Solubility | Soluble in organic solvents and hydrocarbons[2][3] |

| Reactivity | Reacts with water[3] |

| Sensitivity | Moisture sensitive[3] |

Experimental Protocols for Property Determination

The high moisture sensitivity of pentaethoxytungsten necessitates the use of inert atmosphere techniques, such as a glovebox or Schlenk line, for all experimental procedures. All glassware must be thoroughly dried, and solvents should be anhydrous.

Melting Point Determination (Capillary Method)

The melting point can be determined using a standard capillary melting point apparatus, with modifications for air-sensitive compounds.

-

Sample Preparation: Inside an inert atmosphere glovebox, a small amount of solid pentaethoxytungsten is loaded into a glass capillary tube. The open end of the capillary is then flame-sealed.

-

Measurement: The sealed capillary is placed in the melting point apparatus. The temperature is raised at a controlled rate, and the range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point.

Boiling Point Determination (Reduced Pressure Distillation)

Given its high boiling point at atmospheric pressure, which may lead to decomposition, the boiling point of pentaethoxytungsten is determined under reduced pressure.

-

Apparatus Setup: A micro-distillation apparatus is assembled and connected to a vacuum line and a manometer. The apparatus must be free of leaks to maintain a stable, low pressure.

-

Procedure: The compound is heated under a stable, reduced pressure (e.g., 1 mmHg). The temperature at which the liquid boils and condenses in the collection arm is recorded as the boiling point at that specific pressure.

Density Measurement (Pycnometer Method)

The density of liquid pentaethoxytungsten can be determined using a pycnometer of a known volume.

-

Procedure: All measurements are conducted within a glovebox.

-

The empty pycnometer is weighed.

-

It is then filled with pentaethoxytungsten, ensuring no gas bubbles are present, and weighed again.

-

The density is calculated by dividing the mass of the compound by the known volume of the pycnometer.

Solubility Assessment

A qualitative assessment of solubility in various anhydrous organic solvents is essential for its use in reactions and formulations.

-

Procedure: In an inert atmosphere, a small, measured amount of pentaethoxytungsten is added to a vial containing a known volume of an anhydrous solvent.

-

The mixture is stirred, and the solubility is observed. This can be reported qualitatively (e.g., soluble, sparingly soluble, insoluble) for a range of common organic solvents.

Spectroscopic Characterization Workflow

General workflow for spectroscopic characterization.

Expected Spectral Features:

-

¹H NMR: The spectrum would likely show two main signals corresponding to the ethoxy group: a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons. The exact chemical shifts would provide insight into the electronic environment around the tungsten center.

-

¹³C NMR: Two distinct signals would be expected, one for each carbon of the ethoxy ligand.

-

FTIR: The infrared spectrum would be dominated by absorptions corresponding to C-H stretching and bending modes, as well as strong C-O stretching vibrations. The W-O stretching frequency would be expected at lower wavenumbers.

-

Mass Spectrometry: The mass spectrum should display a molecular ion peak corresponding to the molecular weight of pentaethoxytungsten. The fragmentation pattern would likely involve the sequential loss of ethoxy groups, which would be diagnostic for the compound's structure.

References

A Technical Guide to C10H25O5W (Tungsten(VI) Ethoxide): Properties, Applications, and Biological Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular formula C10H25O5W, which corresponds to the organometallic compound Tungsten(VI) ethoxide. This document details its chemical and physical properties, outlines its primary applications in materials science, and critically examines its relevance and potential concerns for the drug development sector. Particular emphasis is placed on its role as a precursor in the synthesis of tungsten oxide nanomaterials via the sol-gel method. Detailed experimental protocols, quantitative data, and visual representations of key processes are provided to support researchers in their understanding and application of this compound.

Introduction

Tungsten(VI) ethoxide, with the molecular formula C10H25O5W, is a metal alkoxide that has garnered significant interest in the field of materials science. Its utility primarily stems from its function as a versatile precursor for the synthesis of tungsten-based materials, most notably tungsten trioxide (WO3). These materials exhibit a range of interesting properties, including electrochromism, photochromism, and gasochromism, making them suitable for applications in smart windows, sensors, and catalysis.[1]

For professionals in drug development, the interest in tungsten-containing compounds is multifaceted. While certain tungsten compounds have been investigated for their therapeutic potential, including anti-tumor and anti-diabetic properties, concerns regarding their biocompatibility and toxicity are paramount.[2][3] The potential for tungsten compounds to induce protein aggregation is a significant consideration in the formulation of biologic drugs.[4][5] This guide aims to provide a thorough understanding of Tungsten(VI) ethoxide, from its fundamental properties to the characteristics of the materials derived from it, and to highlight the biological implications relevant to pharmaceutical research.

Properties of Tungsten(VI) Ethoxide

Tungsten(VI) ethoxide is a reactive compound that is sensitive to moisture. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C10H25O5W | - |

| Molecular Weight | 417.15 g/mol | - |

| Appearance | White to brown solid or powder | [6] |

| Solubility | Soluble in ethanol, ethyl acetate, hydrocarbons, and esters | [7] |

Applications in Materials Science

The predominant application of Tungsten(VI) ethoxide is as a precursor for the synthesis of tungsten oxide (WO3) thin films and nanoparticles. These materials have a wide array of uses in advanced technologies.

Synthesis of Tungsten Oxide (WO3) Materials

The conversion of Tungsten(VI) ethoxide to tungsten oxide typically proceeds via a sol-gel process. This process involves the hydrolysis and condensation of the ethoxide precursor in a controlled manner.

The sol-gel process is initiated by the hydrolysis of the tungsten ethoxide, where the ethoxy groups (-OC2H5) are replaced by hydroxyl groups (-OH). This is followed by a series of condensation reactions, where either alcohol or water is eliminated to form tungsten-oxygen-tungsten (W-O-W) bridges, leading to the formation of a three-dimensional oxide network.

The overall reaction can be summarized as follows:

Hydrolysis: W(OC2H5)6 + 6H2O → W(OH)6 + 6C2H5OH

Condensation (via water elimination): W(OH)6 + W(OH)6 → (HO)5W-O-W(OH)5 + H2O

Condensation (via alcohol elimination): W(OH)6 + W(OC2H5)6 → (HO)5W-O-W(OC2H5)5 + C2H5OH

Experimental Protocols

While specific parameters can be tailored for desired material properties, the following protocols provide a general framework for the synthesis of tungsten oxide thin films and nanoparticles from Tungsten(VI) ethoxide.

This protocol is adapted from methodologies described for the sol-gel synthesis of metal oxide films.[6][8][9]

Materials:

-

Tungsten(VI) ethoxide (C10H25O5W)

-

Anhydrous ethanol (C2H5OH)

-

Deionized water (H2O)

-

Hydrochloric acid (HCl, as catalyst)

-

Substrates (e.g., ITO-coated glass, silicon wafers)

Procedure:

-

Precursor Solution Preparation: In a nitrogen-filled glovebox, dissolve a specific amount of Tungsten(VI) ethoxide in anhydrous ethanol to achieve a desired concentration (e.g., 0.1 M).

-

Hydrolysis Solution Preparation: In a separate container, prepare a solution of ethanol, deionized water, and hydrochloric acid. The molar ratio of W:H2O:HCl should be carefully controlled (e.g., 1:2:0.01).

-

Sol Formation: Slowly add the hydrolysis solution to the precursor solution while stirring vigorously. Continue stirring at room temperature for a set duration (e.g., 1-2 hours) to allow for hydrolysis and partial condensation, resulting in the formation of a stable sol.

-

Film Deposition: Deposit the sol onto the desired substrate using techniques such as spin-coating or dip-coating.

-

Spin-coating: Dispense the sol onto the substrate and spin at a controlled speed (e.g., 2000-4000 rpm) for a specific time (e.g., 30-60 seconds).

-

Dip-coating: Immerse the substrate into the sol and withdraw it at a constant rate.

-

-

Drying and Annealing: Dry the coated substrates at a low temperature (e.g., 80-100 °C) to remove the solvent. Subsequently, anneal the films at a higher temperature (e.g., 300-500 °C) in air to promote further condensation, remove organic residues, and crystallize the tungsten oxide.

This protocol is a generalized procedure based on hydrothermal and sol-gel methods for nanoparticle synthesis.[10][11][12][13]

Materials:

-

Tungsten(VI) ethoxide (C10H25O5W)

-

Anhydrous ethanol (C2H5OH)

-

Deionized water (H2O)

-

Ammonia solution (NH4OH, as catalyst)

Procedure:

-

Sol Preparation: Prepare a sol of Tungsten(VI) ethoxide in ethanol as described in the thin film protocol.

-

Gelation: Add a controlled amount of deionized water and a catalytic amount of ammonia solution to the sol to induce gelation.

-

Aging: Allow the gel to age for a period (e.g., 24 hours) at room temperature.

-

Solvent Exchange and Drying: Wash the gel with ethanol to remove unreacted precursors and byproducts. Dry the gel under vacuum or in an oven at a low temperature (e.g., 60-80 °C) to obtain a xerogel or aerogel.

-

Calcination: Calcine the dried gel at an elevated temperature (e.g., 400-600 °C) in air to obtain crystalline tungsten oxide nanoparticles.

Characterization of Resulting Materials

The properties of the synthesized tungsten oxide thin films and nanoparticles can be characterized using a variety of analytical techniques.

| Technique | Information Obtained |

| X-ray Diffraction (XRD) | Crystalline phase, crystallite size, and lattice parameters.[12][14] |

| Scanning Electron Microscopy (SEM) | Surface morphology, particle size, and film thickness.[14][15] |

| Transmission Electron Microscopy (TEM) | Nanoparticle size, shape, and crystal structure.[15] |

| Atomic Force Microscopy (AFM) | Surface topography and roughness of thin films.[1] |

| UV-Vis Spectroscopy | Optical transmittance, absorbance, and band gap energy.[14] |

Biological Considerations for Drug Development

While Tungsten(VI) ethoxide itself is primarily used in materials synthesis, the resulting tungsten-based materials, or any residual tungsten compounds, are of significant interest and concern to drug development professionals.

Potential Therapeutic Applications of Tungsten Compounds

Research has explored the use of various tungsten compounds in medicine. Some studies have indicated potential anti-tumor, anti-viral, and anti-bacterial properties.[2] Furthermore, tungsten-based nanoparticles are being investigated for their use in cancer diagnosis and as drug delivery vehicles.[16]

Toxicity and Biocompatibility Concerns

Despite potential therapeutic benefits, the toxicity of tungsten and its compounds is a critical consideration. Studies have shown that tungsten compounds can induce genotoxicity and may be carcinogenic at high concentrations.[3][17][18] The dissolution of tungsten-containing materials can release tungsten ions (W6+), which have been shown to be cytotoxic.[19][20][21]

For the pharmaceutical industry, a major concern is the interaction of tungsten compounds with protein-based drugs. Leachables from manufacturing components, such as tungsten pins used in syringe production, have been shown to cause protein aggregation and unfolding, which can compromise the efficacy and safety of biologic therapies.[4][5]

Hypothetical Signaling Pathway for Tungsten-Induced Cytotoxicity

The precise molecular mechanisms of tungsten-induced cytotoxicity are still under investigation. However, based on the observed genotoxicity and cellular damage, a hypothetical signaling pathway can be proposed. This pathway involves the generation of reactive oxygen species (ROS), leading to DNA damage and ultimately apoptosis.

Conclusion

Tungsten(VI) ethoxide (C10H25O5W) is a key precursor in the synthesis of advanced tungsten oxide materials with diverse technological applications. The sol-gel method provides a versatile route to produce high-quality thin films and nanoparticles with tailored properties. For researchers in materials science, understanding the hydrolysis and condensation chemistry of this compound is crucial for controlling the final material characteristics.

For professionals in drug development, while tungsten-based materials present some intriguing therapeutic possibilities, the potential for toxicity and interaction with biological molecules necessitates a cautious and thorough approach. Any application of materials derived from Tungsten(VI) ethoxide in a biological context requires rigorous evaluation of their biocompatibility, leachables, and potential to induce protein aggregation or cellular damage. This guide provides a foundational understanding of Tungsten(VI) ethoxide to inform both materials innovation and prudent biological application.

References

- 1. researchgate.net [researchgate.net]

- 2. itia.info [itia.info]

- 3. Tungsten Toxicity and Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stevanatogroup.com [stevanatogroup.com]

- 5. Tungsten in the production of prefillable syringes. Also possible without tungsten. - A3P - Pharmaceutical & Biotechnology Industry [a3p.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. frontiersin.org [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. instanano.com [instanano.com]

- 11. youtube.com [youtube.com]

- 12. Plasma-based one-step synthesis of tungsten oxide nanoparticles in short time - PMC [pmc.ncbi.nlm.nih.gov]

- 13. arxiv.org [arxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. jaoc.samipubco.com [jaoc.samipubco.com]

- 17. scispace.com [scispace.com]

- 18. researchgate.net [researchgate.net]

- 19. The Cytotoxicity of Tungsten Ions Derived from Nanoparticles Correlates with Pulmonary Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Starting Materials for Tungsten(V) Ethoxide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary starting materials and synthetic routes for the preparation of Tungsten(V) ethoxide, a key precursor in materials science and catalysis. This document details the core chemical pathways, experimental considerations, and relevant data to support research and development in fields utilizing tungsten-based compounds.

Overview of Synthetic Strategies

The synthesis of Tungsten(V) ethoxide, with the chemical formula W(OC₂H₅)₅, predominantly commences from tungsten halides. The two principal starting materials are Tungsten(VI) chloride (WCl₆) and Tungsten(V) chloride (WCl₅). The choice of precursor dictates the synthetic approach, involving either a reduction-alkoxylation pathway or a direct substitution reaction.

A general representation of the synthesis is the reaction of a tungsten halide with an ethoxide source. Ethanol serves as the primary source of the ethoxide group and can also act as a reducing agent in certain pathways. For a more controlled reaction and to avoid the formation of acidic byproducts, sodium ethoxide is often employed.

Primary Starting Materials

A thorough understanding of the properties of the starting materials is crucial for a successful and safe synthesis.

| Starting Material | Chemical Formula | Molar Mass ( g/mol ) | Appearance | Key Properties |

| Tungsten(VI) Chloride | WCl₆ | 396.61 | Dark violet or blue-black crystals | Highly moisture-sensitive, sublimes, acts as a strong Lewis acid.[1] |

| Tungsten(V) Chloride | WCl₅ | 361.15 | Black, hygroscopic crystals | Highly reactive, moisture-sensitive, exists as a dimer (W₂Cl₁₀) in the solid state. |

| Ethanol | C₂H₅OH | 46.07 | Colorless liquid | Must be anhydrous for these reactions to prevent hydrolysis of the tungsten precursor and product. |

| Sodium Ethoxide | NaOC₂H₅ | 68.05 | White to yellowish powder | Strong base, highly moisture-sensitive. |

Synthetic Pathways and Experimental Protocols

Synthesis from Tungsten(VI) Chloride (Reductive Alkoxylation)

This pathway involves the reaction of Tungsten(VI) chloride with an excess of ethanol. In this process, ethanol not only provides the ethoxide ligands but also reduces Tungsten from the +6 to the +5 oxidation state. This reaction is often characterized by a color change to a deep blue solution, indicative of the formation of a Tungsten(V) species.

Reaction: WCl₆ + excess C₂H₅OH → W(OC₂H₅)₅ + byproducts (e.g., CH₃CHO, HCl)

Experimental Workflow:

Caption: Workflow for Tungsten(V) ethoxide synthesis from WCl₆.

Detailed Protocol: Note: This is a generalized protocol based on available literature. Specific quantities and conditions may require optimization.

-

Preparation: All glassware must be thoroughly dried to exclude moisture. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: A reaction flask is charged with Tungsten(VI) chloride.

-

Addition of Ethanol: Anhydrous ethanol is slowly added to the WCl₆ at a low temperature (e.g., 0 °C) to control the exothermic reaction.

-

Reaction: The mixture is allowed to warm to room temperature and stirred until the reaction is complete, as indicated by a stable color change.

-

Work-up: The resulting solution is filtered to remove any solid impurities.

-

Isolation: The excess ethanol and volatile byproducts are removed under reduced pressure to yield the crude Tungsten(V) ethoxide.

-

Purification: Further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent.

Synthesis from Tungsten(V) Chloride (Direct Substitution)

Utilizing Tungsten(V) chloride as the starting material offers a more direct route to Tungsten(V) ethoxide, avoiding the need for a reduction step. The reaction proceeds via the substitution of chloride ligands with ethoxide groups.

Reaction: WCl₅ + 5 C₂H₅OH → W(OC₂H₅)₅ + 5 HCl

To drive this reaction to completion and to neutralize the HCl byproduct, a base such as ammonia or an excess of a sodium alkoxide solution is often used.

3.2.1. Alcoholysis of WCl₅

Caption: Synthesis of Tungsten(V) ethoxide from WCl₅ and ethanol.

3.2.2. Reaction of WCl₅ with Sodium Ethoxide

This method provides a clean reaction with a solid byproduct that is easily removed.

Reaction: WCl₅ + 5 NaOC₂H₅ → W(OC₂H₅)₅ + 5 NaCl

Experimental Workflow:

Caption: Synthesis of Tungsten(V) ethoxide using sodium ethoxide.

Detailed Protocol (for reaction with Sodium Ethoxide):

-

Preparation of Sodium Ethoxide: Sodium metal is reacted with anhydrous ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

-

Reaction Setup: A suspension of Tungsten(V) chloride in an anhydrous solvent (e.g., ethanol or THF) is prepared in a reaction flask.

-

Addition of Sodium Ethoxide: The solution of sodium ethoxide is added dropwise to the WCl₅ suspension at a controlled temperature.

-

Reaction: The mixture is stirred for a specified period to ensure complete reaction.

-

Work-up: The precipitated sodium chloride is removed by filtration.

-

Isolation: The solvent is removed from the filtrate under reduced pressure to yield the product.

-

Purification: The crude product can be purified by vacuum distillation.

Characterization Data

The synthesized Tungsten(V) ethoxide should be characterized to confirm its identity and purity.

| Property | Value/Description |

| Chemical Formula | W(OC₂H₅)₅ |

| Molar Mass | 409.14 g/mol [2] |

| Appearance | Dark red liquid[3] |

| Boiling Point | 110-115 °C |

| Solubility | Soluble in most organic solvents. |

Safety Considerations

-

Tungsten Halides: Tungsten(VI) and Tungsten(V) chlorides are corrosive and react violently with water, releasing HCl gas. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium Ethoxide: Sodium ethoxide is a strong base and is corrosive. It is also highly sensitive to moisture and air.

-

Anhydrous Solvents: Anhydrous ethanol is flammable. All reactions should be carried out in a well-ventilated area, away from ignition sources.

-

Inert Atmosphere: The use of an inert atmosphere is critical to prevent the hydrolysis of the tungsten precursors and the final product.

This guide provides a foundational understanding of the synthesis of Tungsten(V) ethoxide. For detailed experimental procedures, it is recommended to consult primary scientific literature and specialized chemical synthesis databases.

References

An In-depth Technical Guide to the Hydrolysis and Condensation Reactions of Tungsten(V) Ethoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tungsten(V) ethoxide, W(OEt)₅, is a critical precursor in the synthesis of advanced tungsten-based materials, particularly tungsten oxides, which have garnered significant interest for applications in catalysis, electrochromic devices, and nanotechnology.[1][2] The transformation of this organometallic compound into solid-state materials is primarily governed by hydrolysis and condensation reactions, typically through a sol-gel process.[3][4] This guide provides a comprehensive overview of the fundamental chemical reactions involved, detailing the proposed mechanisms and outlining experimental protocols for their investigation. While specific quantitative kinetic data for Tungsten(V) ethoxide remains elusive in publicly accessible literature, this document establishes a framework for its systematic study based on the well-understood principles of metal alkoxide chemistry.

Introduction to Tungsten(V) Ethoxide and its Reactivity

Tungsten(V) ethoxide is an organometallic compound where a central tungsten atom in the +5 oxidation state is coordinated to five ethoxide (-OEt) ligands. Its physical and chemical properties are summarized in Table 1. The reactivity of W(OEt)₅ is dominated by the susceptibility of the tungsten-oxygen bond to nucleophilic attack, particularly by water, which initiates the hydrolysis process. Subsequent condensation reactions between hydrolyzed intermediates lead to the formation of tungsten oxo-alkoxide oligomers and ultimately a solid tungsten oxide network.[5]

Table 1: Physicochemical Properties of Tungsten(V) Ethoxide

| Property | Value |

| Chemical Formula | C₁₀H₂₅O₅W[6] |

| Molecular Weight | 409.14 g/mol [6] |

| Appearance | Colorless to pale yellow liquid or solid[7] |

| Boiling Point | 110-115 °C @ 1 mmHg[7] |

| Solubility | Soluble in ethanol and other organic solvents[7] |

Core Reactions: Hydrolysis and Condensation

The sol-gel process, a versatile method for producing metal oxides, relies on two fundamental reactions: hydrolysis and condensation.[3][4]

Hydrolysis

Hydrolysis is the initial and rate-determining step in the sol-gel process. It involves the nucleophilic attack of a water molecule on the electrophilic tungsten center, leading to the replacement of an ethoxide group with a hydroxyl group and the liberation of ethanol.

W(OEt)₅ + H₂O ⇌ WO(OH)(OEt)₄ + EtOH

This reaction can proceed stepwise, with the potential for multiple ethoxide groups to be replaced by hydroxyl groups, depending on the stoichiometric amount of water present.

Condensation

Condensation reactions follow hydrolysis and lead to the formation of W-O-W bridges, building the inorganic network. Two primary condensation mechanisms are possible:

-

Oxolation: This involves the reaction between a hydroxyl group and an ethoxide group on adjacent tungsten species, eliminating an ethanol molecule.

(EtO)₄(HO)W-OH + W(OEt)₅ → (EtO)₄W-O-W(OEt)₄ + EtOH

-

Alcoxolation: This reaction occurs between two ethoxide groups, eliminating a molecule of diethyl ether. This pathway is generally less common than oxolation.

2 W(OEt)₅ → (EtO)₄W-O-W(OEt)₄ + Et₂O

The relative rates of hydrolysis and condensation, influenced by factors such as the water-to-alkoxide ratio, pH, and temperature, determine the structure and properties of the final tungsten oxide material.

Proposed Reaction Pathways and Mechanisms

The overall transformation of Tungsten(V) ethoxide to a tungsten oxide network is a complex process involving a series of competing hydrolysis and condensation reactions. The following diagrams illustrate the proposed logical progression.

Caption: Proposed reaction pathway for the sol-gel synthesis of tungsten oxide from Tungsten(V) ethoxide.

Experimental Protocols for Studying Hydrolysis and Condensation

To elucidate the kinetics and mechanisms of Tungsten(V) ethoxide hydrolysis and condensation, a combination of spectroscopic and analytical techniques can be employed. The following are detailed, generalized methodologies for key experiments.

In-situ Monitoring of Hydrolysis and Condensation using Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To qualitatively and semi-quantitatively track the disappearance of W-OEt bonds and the appearance of W-OH and W-O-W bonds in real-time.

Materials and Equipment:

-

Tungsten(V) ethoxide

-

Anhydrous ethanol (or other suitable solvent)

-

Deionized water

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe suitable for liquid analysis

-

Glove box or inert atmosphere setup

-

Syringes and needles

Procedure:

-

Set up the FTIR-ATR system within a glove box or under an inert atmosphere to prevent premature hydrolysis from atmospheric moisture.

-

Prepare a solution of Tungsten(V) ethoxide in anhydrous ethanol at a known concentration (e.g., 0.1 M).

-

Record a background spectrum of the pure solvent.

-

Introduce the Tungsten(V) ethoxide solution into the ATR cell and record an initial spectrum. Key vibrational bands to monitor include those associated with the C-O and W-O-C stretching of the ethoxide groups.

-

Inject a stoichiometric amount of deionized water into the solution with vigorous stirring to initiate hydrolysis.

-

Immediately begin collecting FTIR spectra at regular time intervals (e.g., every 30 seconds).

-

Monitor the decrease in the intensity of the ethoxide-related peaks and the emergence of broad peaks corresponding to W-OH and W-O-W bond formation.

-

Continue data collection until the spectral changes plateau, indicating the completion of the reaction under the given conditions.

Data Analysis:

-

Plot the absorbance of characteristic peaks (e.g., a specific W-O-C stretch) as a function of time to obtain kinetic profiles.

-

Deconvolute the broad hydroxyl and W-O-W bands to identify different species.

Quantitative Analysis of Reaction Intermediates using Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify and quantify the various tungsten-containing species present in solution during the hydrolysis and condensation reactions.

Materials and Equipment:

-

Tungsten(V) ethoxide

-

Deuterated anhydrous ethanol (EtOH-d₆)

-

Deuterium oxide (D₂O)

-

NMR spectrometer (¹H and ¹⁸³W capabilities are ideal)

-

NMR tubes with septa

-

Glove box or inert atmosphere setup

Procedure:

-

All sample preparation should be conducted in an inert atmosphere.

-

Prepare a stock solution of Tungsten(V) ethoxide in EtOH-d₆.

-

In an NMR tube, place a known amount of the stock solution.

-

Acquire a ¹H NMR spectrum of the starting material to identify the proton signals of the ethoxide groups. If possible, acquire a ¹⁸³W NMR spectrum to characterize the initial tungsten species.

-

Inject a precise amount of D₂O into the NMR tube, cap it with a septum, and shake vigorously.

-

Immediately begin acquiring ¹H and ¹⁸³W NMR spectra at regular time intervals.

-

Monitor the appearance of new signals corresponding to the protons of liberated ethanol and potentially different ethoxide environments in the hydrolyzed and condensed species. In ¹⁸³W NMR, new peaks will indicate the formation of different tungsten environments.

-

Integrate the signals of the different species in the ¹H NMR spectra to determine their relative concentrations over time.

Data Analysis:

-

Use the integration values to calculate the extent of hydrolysis and condensation as a function of time.

-

Correlate changes in the ¹H and ¹⁸³W NMR spectra to propose the structures of intermediate species.

Caption: A generalized workflow for the experimental investigation of Tungsten(V) ethoxide hydrolysis and condensation.

Data Presentation

While specific quantitative data for the hydrolysis and condensation of Tungsten(V) ethoxide is not available in the reviewed literature, the following tables provide a template for organizing such data once obtained through the experimental protocols outlined above.

Table 2: Proposed FTIR Peak Assignments for Monitoring the Reaction

| Wavenumber (cm⁻¹) | Assignment | Expected Trend During Reaction |

| ~3200-3600 | O-H stretching (W-OH and H₂O) | Increase |

| ~2800-3000 | C-H stretching (ethoxide) | Decrease |

| ~1000-1100 | C-O stretching (ethoxide) | Decrease |

| ~800-950 | W-O-C stretching | Decrease |

| ~600-800 | W-O-W stretching | Increase |

Table 3: Hypothetical ¹H NMR Chemical Shifts for Reaction Species

| Species | Chemical Shift (δ, ppm) | Multiplicity |

| W(OEt)₅ | tbd | Quartet, Triplet |

| EtOH | ~3.6 (q), ~1.2 (t) | Quartet, Triplet |

| WO(OH)(OEt)₄ | tbd | Multiple signals |

| (Other intermediates) | tbd | tbd |

tbd: to be determined experimentally.

Conclusion

The hydrolysis and condensation of Tungsten(V) ethoxide are fundamental to the sol-gel synthesis of advanced tungsten oxide materials. Although a detailed quantitative understanding of these reactions is yet to be fully established, this guide provides a robust framework for their investigation. By employing in-situ spectroscopic techniques such as FTIR and NMR, researchers can gain valuable insights into the reaction kinetics, identify key intermediates, and ultimately control the synthesis process to tailor the properties of the final materials for a wide range of applications. The proposed experimental protocols offer a starting point for systematic studies that will undoubtedly contribute to a deeper understanding of tungsten alkoxide chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. americanelements.com [americanelements.com]

- 3. mdpi.com [mdpi.com]

- 4. ovid.com [ovid.com]

- 5. The evolution of ‘sol–gel’ chemistry as a technique for materials synthesis - Materials Horizons (RSC Publishing) DOI:10.1039/C5MH00260E [pubs.rsc.org]

- 6. Tungsten(V) ethoxide | C10H25O5W-5 | CID 57357833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

Thermal Stability and Decomposition of Tungsten(V) Ethoxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tungsten(V) ethoxide, with the chemical formula W(OC₂H₅)₅, is a metal alkoxide that serves as a critical precursor in the synthesis of tungsten-based materials. Its utility in processes such as Chemical Vapor Deposition (CVD) and sol-gel synthesis for producing tungsten oxide (WOₓ) and tungsten nitride (WN) thin films and nanoparticles is well-established. The thermal behavior of this precursor is paramount to controlling the properties of the resulting materials. This technical guide provides a comprehensive overview of the thermal stability and decomposition of Tungsten(V) ethoxide, drawing from available data and analogous metal alkoxide systems to offer a detailed understanding for researchers and professionals in materials science and related fields.

Physical and Chemical Properties

A foundational understanding of the physical and chemical properties of Tungsten(V) ethoxide is essential for its handling and application.

| Property | Value |

| Chemical Formula | W(OC₂H₅)₅ |

| Appearance | Colorless to pale yellow liquid |

| Molecular Weight | 410.15 g/mol |

| Boiling Point | Decomposes before boiling |

| Solubility | Soluble in organic solvents such as ethanol and ether |

| Reactivity | Highly reactive with water and moist air |

Thermal Stability and Decomposition Pathways

Direct, detailed quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) specifically for Tungsten(V) ethoxide is not extensively available in public literature. However, based on the behavior of analogous transition metal alkoxides and safety data information, a qualitative and semi-quantitative understanding of its thermal decomposition can be constructed.

Hazardous decomposition products are known to include ethanol, organic acid vapors, and tungsten oxides[1]. The decomposition process is sensitive to the surrounding atmosphere.

Decomposition in an Inert Atmosphere

In the absence of an external oxygen source, the thermal decomposition of Tungsten(V) ethoxide is expected to proceed through a series of ligand elimination and rearrangement reactions. A plausible pathway involves the formation of tungsten oxo-alkoxides as intermediate species, followed by the release of organic byproducts and the eventual formation of a tungsten oxide residue.

A proposed decomposition mechanism is the β-hydride elimination from an ethoxide ligand, leading to the formation of a tungsten-hydride species and the release of acetaldehyde. Subsequent reductive elimination of ethanol from the tungsten-hydride and another ethoxide ligand would result in a reduced tungsten center. Alternatively, ether elimination (Williamson ether synthesis-type reaction) between two ethoxide ligands could produce diethyl ether and a tungsten oxo species. These reactions would continue until a stable tungsten oxide is formed.

Decomposition in an Oxidizing Atmosphere

In the presence of oxygen, the decomposition is expected to be more complex, involving oxidation of both the tungsten center and the ethoxide ligands. The process will likely occur at lower temperatures compared to decomposition in an inert atmosphere. The final solid product in an oxidizing atmosphere is expected to be a higher stoichiometry tungsten oxide, such as tungsten trioxide (WO₃). The organic byproducts will also likely be oxidized to smaller molecules like carbon dioxide and water.

Quantitative Thermal Analysis (Predicted Data)

While specific experimental data is scarce, the following tables summarize the expected trends and estimated values for the thermal decomposition of Tungsten(V) ethoxide based on the behavior of similar metal alkoxides. These values should be considered as a guideline for experimental design.

Table 1: Predicted Thermogravimetric Analysis (TGA) Data

| Atmosphere | Onset of Decomposition (°C) | Major Weight Loss Stage (°C) | Final Residue (%) | Probable Final Residue |

| Inert (e.g., N₂, Ar) | 150 - 200 | 200 - 400 | ~45 - 55 | WOₓ (x < 3) |

| Oxidizing (e.g., Air, O₂) | 120 - 180 | 180 - 350 | ~50 - 60 | WO₃ |

Table 2: Predicted Differential Scanning Calorimetry (DSC) Data

| Atmosphere | Peak 1 Temperature (°C) | Nature of Peak 1 | Peak 2 Temperature (°C) | Nature of Peak 2 |

| Inert (e.g., N₂, Ar) | 180 - 250 | Endothermic (volatilization/initial decomposition) | 300 - 450 | Exothermic (structural rearrangement/crystallization) |

| Oxidizing (e.g., Air, O₂) | 150 - 220 | Exothermic (oxidation of ligands) | 250 - 400 | Exothermic (complete oxidation and crystallization) |

Experimental Protocols

To obtain precise data for the thermal stability and decomposition of Tungsten(V) ethoxide, the following experimental protocols are recommended. Given the air and moisture sensitivity of the compound, all handling should be performed under an inert atmosphere (e.g., in a glovebox).

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)

This technique provides simultaneous information on weight loss and the identity of evolved gaseous species.

Methodology:

-

Sample Preparation: Inside a glovebox, load 5-10 mg of liquid Tungsten(V) ethoxide into a hermetically sealed aluminum or alumina crucible. A small pinhole should be made in the lid just before placing it in the TGA instrument to allow for the controlled release of decomposition products.

-

Instrument Setup:

-

Purge the TGA furnace and the transfer line to the mass spectrometer with high-purity inert gas (e.g., Argon) to remove any residual air and moisture.

-

Set the heating program, for example, a ramp from room temperature to 800 °C at a heating rate of 10 °C/min.

-

The mass spectrometer should be set to scan a mass range of m/z 10-200 to detect expected byproducts like water (18), ethene (28), ethanol (46), acetaldehyde (44), and diethyl ether (74).

-

-

Data Analysis: Correlate the weight loss steps observed in the TGA curve with the ion currents for specific m/z values from the mass spectrometer to identify the decomposition products at each stage.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the energetics of the decomposition process.

Methodology:

-

Sample Preparation: In a glovebox, load 2-5 mg of Tungsten(V) ethoxide into a hermetically sealed aluminum crucible. An empty, hermetically sealed crucible should be used as a reference.

-

Instrument Setup:

-

Place the sample and reference crucibles into the DSC cell.

-

Purge the cell with a high-purity inert or oxidizing gas, depending on the desired experimental conditions.

-

Set the heating program, for example, a ramp from room temperature to 500 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Analyze the resulting heat flow curve to identify endothermic and exothermic events. The onset temperature of a peak can indicate the beginning of a thermal event, and the area under the peak corresponds to the enthalpy change of that process.

Conclusion

While direct and comprehensive experimental data on the thermal decomposition of Tungsten(V) ethoxide remains a gap in the scientific literature, a robust understanding can be formulated based on the known properties of this compound and the well-studied behavior of analogous transition metal alkoxides. The provided guide offers a detailed overview of the expected thermal stability, decomposition pathways under different atmospheres, and predicted quantitative thermal analysis data. The outlined experimental protocols for TGA-MS and DSC provide a clear methodology for researchers to obtain the specific data required for their applications. A thorough characterization of the thermal properties of Tungsten(V) ethoxide is crucial for the controlled and reproducible synthesis of high-quality tungsten-based materials for a variety of advanced applications.

References

Solubility of Tungsten(V) Ethoxide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Tungsten(V) ethoxide in organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, guiding principles for solvent selection, and detailed experimental protocols for handling and dissolution. This guide is intended to be a valuable resource for researchers utilizing Tungsten(V) ethoxide in various applications, including catalysis and materials science.

Core Concepts in Tungsten(V) Ethoxide Solubility

Tungsten(V) ethoxide, with the chemical formula W(OC₂H₅)₅, is a metal alkoxide that is generally characterized by its good solubility in a range of common organic solvents.[1] Metal alkoxides, as a class of compounds, exhibit solubility that is largely dictated by the nature of the metal center, the alkyl groups of the alkoxide ligands, and the polarity of the solvent.[2] The ethoxide ligands in Tungsten(V) ethoxide impart a degree of organic character to the molecule, facilitating its dissolution in non-aqueous media.

Factors Influencing Solubility

Several key factors influence the solubility of metal alkoxides like Tungsten(V) ethoxide:

-

Solvent Polarity: Following the principle of "like dissolves like," the non-polar to moderately polar nature of Tungsten(V) ethoxide suggests higher solubility in solvents with similar characteristics.[3]

-

Molecular Association: Metal alkoxides have a tendency to form oligomers (dimers, trimers, etc.) in solution, which can affect their solubility. The extent of this association can be influenced by the solvent.[4]

-

Hydrolysis: Tungsten(V) ethoxide is highly sensitive to moisture and will readily react with water.[5] This hydrolysis reaction leads to the formation of insoluble tungsten oxides and ethanol, highlighting the critical need for anhydrous conditions during dissolution.[6]

Data Presentation: Solubility Overview

| Solvent | Qualitative Solubility of Tungsten(V) Ethoxide | Quantitative Solubility of Analogous Tantalum(V) Ethoxide (g/L) |

| Hydrocarbons | ||

| n-Hexane / Pentane | Soluble[7] | 500 - 600 |

| Toluene | Soluble[7] | 330 - 350 |

| Ethers | ||

| Tetrahydrofuran (THF) | Expected to be soluble | Miscible |

| Alcohols | ||

| Ethanol | Reacts (Transesterification possible) | 720 - 1000 (Reacts) |

| Halogenated Solvents | ||

| Dichloromethane | Expected to be soluble | Not specified |

| Chloroform | Expected to be soluble | Not specified |

Note: The quantitative data for Tantalum(V) ethoxide is sourced from patent literature and should be considered as indicative.[7] The solubility of metal alkoxides can be highly dependent on the specific grade and purity of both the alkoxide and the solvent, as well as the temperature.

Experimental Protocols

The following protocols provide detailed methodologies for handling and dissolving Tungsten(V) ethoxide, as well as a general procedure for determining its solubility in a specific organic solvent.

Handling and Storage of Tungsten(V) Ethoxide

Due to its moisture and air sensitivity, proper handling and storage procedures are paramount to maintain the integrity of Tungsten(V) ethoxide.

Materials:

-

Tungsten(V) ethoxide

-

Anhydrous organic solvent (e.g., hexane, toluene, THF, freshly distilled and dried over molecular sieves)

-

Inert atmosphere glovebox or Schlenk line

-

Dry, oven-baked glassware (e.g., flasks, syringes, cannulas)

-

Septa and nitrogen or argon gas source

Procedure:

-

Inert Atmosphere: All manipulations of Tungsten(V) ethoxide should be performed under a dry, inert atmosphere (nitrogen or argon) using either a glovebox or a Schlenk line.

-

Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >120°C for at least 4 hours and cooled under a stream of inert gas before use.

-

Transfer: Use dry syringes or cannulas for transferring the liquid Tungsten(V) ethoxide. If it is a solid at room temperature, transfers should be performed in a glovebox.

-

Storage: Store Tungsten(V) ethoxide in a tightly sealed container, under an inert atmosphere, and in a cool, dry place away from light.

General Dissolution Protocol

This protocol describes the steps for dissolving Tungsten(V) ethoxide in an organic solvent.

Materials:

-

Tungsten(V) ethoxide

-

Anhydrous organic solvent of choice

-

Schlenk flask or other suitable reaction vessel with a magnetic stir bar

-

Septum

-

Syringes and needles

-

Inert gas supply

Procedure:

-

System Setup: Assemble the dry Schlenk flask with a magnetic stir bar and seal with a septum. Purge the flask with an inert gas for at least 15-20 minutes.

-

Solvent Addition: Using a dry syringe, transfer the desired volume of anhydrous organic solvent into the Schlenk flask.

-

Tungsten(V) Ethoxide Addition: With vigorous stirring, slowly add the desired amount of Tungsten(V) ethoxide to the solvent using a dry syringe.

-

Dissolution: Continue stirring the solution under a positive pressure of inert gas until the Tungsten(V) ethoxide is fully dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid solvent loss and potential decomposition.

-

Observation: A successful dissolution will result in a clear, homogeneous solution. The formation of any precipitate may indicate hydrolysis due to the presence of moisture.

Protocol for Solubility Determination (Gravimetric Method)

This protocol outlines a basic method for determining the solubility of Tungsten(V) ethoxide in a specific solvent at a given temperature.

Materials:

-

Tungsten(V) ethoxide

-

Anhydrous organic solvent

-

Temperature-controlled bath (e.g., water bath, oil bath)

-

Several small, sealable vials

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Sample Preparation: In a glovebox, add an excess amount of Tungsten(V) ethoxide to a pre-weighed vial containing a known volume of the anhydrous organic solvent and a small stir bar.

-

Equilibration: Seal the vial and place it in a temperature-controlled bath set to the desired temperature. Stir the mixture vigorously for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Settling: Turn off the stirrer and allow the excess solid to settle to the bottom of the vial, leaving a saturated solution above.

-

Sample Extraction: Carefully extract a known volume of the clear, saturated supernatant using a dry, pre-weighed gas-tight syringe.

-

Gravimetric Analysis: Transfer the extracted solution to another pre-weighed vial. Evaporate the solvent under a stream of inert gas or under vacuum.

-

Mass Determination: Once the solvent is completely removed, weigh the vial containing the Tungsten(V) ethoxide residue.

-

Calculation: The solubility can be calculated in g/100 mL or other suitable units based on the mass of the residue and the volume of the solution extracted. Repeat the measurement several times to ensure accuracy.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for assessing and utilizing the solubility of Tungsten(V) ethoxide.

Caption: Workflow for assessing the solubility of Tungsten(V) ethoxide.

Conclusion

While quantitative solubility data for Tungsten(V) ethoxide remains elusive in readily available literature, this guide provides a robust framework for its use in a research setting. The qualitative understanding that it is readily soluble in hydrocarbons and likely other common organic solvents, coupled with the detailed protocols for handling and dissolution under anhydrous conditions, should empower researchers to confidently work with this versatile metal alkoxide. For applications requiring precise concentrations, it is highly recommended that researchers determine the solubility in their specific solvent system using the protocol provided. As with all air- and moisture-sensitive reagents, meticulous adherence to inert atmosphere techniques is the cornerstone of successful experimentation.

References

- 1. chembk.com [chembk.com]

- 2. gelest.com [gelest.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. Synthesis and reactions of metal alkoxides: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. gelest.com [gelest.com]

- 6. Alkoxide [chemeurope.com]

- 7. WO1995026355A1 - Tantalum compounds - Google Patents [patents.google.com]

Safety and Handling of Tungsten(V) Ethoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Tungsten(V) ethoxide (CAS No. 26143-11-3). The information herein is intended to support laboratory safety protocols and to ensure the responsible use of this chemical intermediate in research and development.

Chemical and Physical Properties

Tungsten(V) ethoxide, with the chemical formula C10H25O5W, is a metal ester that serves as a precursor in the synthesis of tungsten-based materials.[1] It is a colorless to pale yellow liquid or solid that is soluble in organic solvents.[2][3] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 409.15 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid or solid | [2][3] |

| Melting Point | 56-57 °C | [5] |

| Boiling Point | 110 - 115 °C @ 1 mmHg | [6] |

| Flash Point | > 110 °C / > 230 °F | [6] |

| Specific Gravity | 1.44 - 1.47 | [4] |

Hazard Identification and Safety Precautions

Tungsten(V) ethoxide is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[5] The primary hazards are associated with its reactivity, particularly with moisture, and the toxicity of its hydrolysis products.

Health Hazards

Direct contact with Tungsten(V) ethoxide can cause irritation to the skin and serious irritation to the eyes.[7] Inhalation of its vapors may lead to respiratory tract irritation.[7] Ingestion can be harmful.[7] A significant consideration is its reaction with water to form ethanol.[7] In the event of ingestion, the compound can react with stomach acid to produce ethanol, which can lead to narcotic effects such as headache, nausea, and drowsiness.[7] In large quantities, this can result in metabolic acidosis, central nervous system depression, and potentially respiratory arrest.[7]

Fire and Explosion Hazards

Tungsten(V) ethoxide is a flammable liquid.[5] When exposed to elevated temperatures or open flames, it can produce irritating fumes and organic acid vapors.[7] In case of a fire, suitable extinguishing media include water spray, water fog, foam, carbon dioxide, and dry chemical.[7]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with Tungsten(V) ethoxide.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment must be worn. This includes:

-

Eye Protection: Chemical goggles. Contact lenses should not be worn.[7]

-

Hand Protection: Neoprene or nitrile rubber gloves.[7]

-

Skin and Body Protection: Suitable protective clothing to prevent skin exposure.[7]

-

Respiratory Protection: A NIOSH-certified organic vapor respirator is recommended.[7]

Engineering Controls

Work with Tungsten(V) ethoxide should be conducted in a well-ventilated area, preferably with local exhaust ventilation to prevent the accumulation of vapors.[7] Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[7]

Storage

Store Tungsten(V) ethoxide in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[7] It is incompatible with moist air, water, and oxidizing agents.[7]

Caption: Workflow for the safe handling of Tungsten(V) ethoxide.

Reactivity and Incompatibilities

Tungsten(V) ethoxide is a reactive compound, primarily due to its sensitivity to moisture. It decomposes slowly in contact with moist air or water, liberating ethanol.[7] It is also incompatible with strong oxidizing agents.[6] Hazardous decomposition products include tungsten oxides.[6]

References

- 1. Tungsten(v)ethoxide | C10H30O5W | CID 22134255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tungsten(V) ethoxide | C10H25O5W-5 | CID 57357833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy Tungsten(V) ethoxide (EVT-1445365) | 26143-11-3 [evitachem.com]

- 4. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 5. 26143-11-3 [chembk.com]

- 6. fishersci.com [fishersci.com]

- 7. gelest.com [gelest.com]

Methodological & Application

Application Notes and Protocols for Sol-Gel Synthesis of WO3 Films Using Tungsten(V) Ethoxide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of tungsten trioxide (WO3) thin films using a sol-gel method with Tungsten(V) ethoxide as the precursor. These protocols are designed for researchers in materials science and related fields. The application notes detail the preparation of the precursor solution, deposition of the films by spin-coating and dip-coating, and subsequent annealing procedures. Key quantitative data from various studies are summarized, and safety precautions for handling the materials are outlined.

Introduction

Tungsten trioxide (WO3) is a transition metal oxide that has garnered significant interest for a variety of applications, including as an electrochromic material in smart windows, a gas sensor, and a photocatalyst.[1][2] The sol-gel process offers a cost-effective and versatile method for producing high-quality, homogeneous WO3 thin films with good control over their microstructure.[2] This technique involves the hydrolysis and condensation of a metal-organic precursor, in this case, Tungsten(V) ethoxide, to form a colloidal suspension (sol) that is then converted into a solid network (gel). The resulting gel is then heat-treated (annealed) to produce the final crystalline WO3 film.

Safety Precautions

Tungsten(V) ethoxide is a hazardous chemical and must be handled with appropriate safety measures.

-

Handling: Avoid all eye and skin contact. Do not breathe vapors or mist.[3] Work in a well-ventilated area, preferably a fume hood.[4]

-

Personal Protective Equipment (PPE): Wear chemical goggles, neoprene or nitrile rubber gloves, and suitable protective clothing.[3][5] Contact lenses should not be worn.[3] A NIOSH-certified organic vapor respirator is recommended.[3]

-

Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[3][4] Tungsten(V) ethoxide is sensitive to moisture and will decompose in contact with moist air or water.[3]

-

First Aid:

-

Spills: Evacuate unnecessary personnel.[3] Use appropriate PPE and clean up spills with an inert absorbent material.

Experimental Protocols

This protocol describes the preparation of a tungsten ethoxide-based sol for the deposition of WO3 thin films.

Materials:

-

Tungsten(V) ethoxide (W(OC2H5)5)

-

Anhydrous ethanol

-

Hydrochloric acid (HCl) (optional, as a catalyst)

-

Magnetic stirrer and stir bar

-

Beakers and graduated cylinders

-

Inert atmosphere glove box (optional but recommended)

Procedure:

-

Dissolution: In an inert atmosphere (e.g., a glove box filled with argon or nitrogen) to prevent premature hydrolysis from atmospheric moisture, dissolve Tungsten(V) ethoxide in anhydrous ethanol to achieve the desired concentration (typically in the range of 0.005 M to 0.3 M).[1][6] For example, to prepare a 0.005 M solution, dissolve approximately 2.05 g of Tungsten(V) ethoxide in enough anhydrous ethanol to make 1 L of solution.[6]

-

Stirring: Stir the mixture vigorously with a magnetic stirrer until the Tungsten(V) ethoxide is completely dissolved, resulting in a clear or slightly yellowish solution.

-

Hydrolysis (Optional): Tungsten(V) ethoxide is highly reactive with water, and often the residual moisture in the air is sufficient to initiate hydrolysis.[1] For more controlled hydrolysis and polycondensation, a small amount of 1 M hydrochloric acid can be added to adjust the pH to 3-4.[6]

-

Aging: Allow the sol to age for a period ranging from a few minutes to several days, depending on the concentration.[1] During this time, the sol will become more viscous as the solvent evaporates and hydrolysis and condensation reactions proceed.[1]

The prepared sol can be deposited onto a substrate using various techniques, most commonly spin-coating or dip-coating.

Substrate Preparation:

Before deposition, the substrates (e.g., glass, ITO-coated glass, or silicon wafers) must be thoroughly cleaned. A typical cleaning procedure involves ultrasonic cleaning in acetone and ethanol, followed by rinsing with distilled water and drying.[2]

3.2.1. Spin-Coating Protocol

-

Place the cleaned substrate onto the chuck of the spin coater.

-

Dispense a small amount of the precursor sol onto the center of the substrate.

-

Spin the substrate at a desired speed (e.g., 1200-3500 rpm) for a set duration (e.g., 30 seconds).[2][7]

-

After spinning, dry the coated substrate at a low temperature (e.g., 60°C) for a few minutes.[2][8]

-

Repeat the coating and drying steps to achieve the desired film thickness.[2]

3.2.2. Dip-Coating Protocol

-

Immerse the cleaned substrate into the precursor sol.

-

Withdraw the substrate from the sol at a constant, controlled speed (e.g., 3 cm/min).[9]

-

Allow the excess liquid to drain.

-

Dry the coated substrate at a low temperature.

-

Repeat the process for multiple layers if a thicker film is required.

After deposition, the films are amorphous and contain residual organic compounds. A heat treatment (annealing) is necessary to crystallize the WO3 and remove the organics.

Procedure:

-

Place the dried, coated substrates into a furnace.

-

Ramp up the temperature to the desired annealing temperature at a controlled rate (e.g., 5°C/min).[2]

-

Hold the substrates at the annealing temperature for a specific duration (typically 1 hour).[1][7]

-

Allow the furnace to cool down naturally to room temperature.

The annealing temperature significantly affects the film's properties. Films annealed below 400°C are generally amorphous, while polycrystalline structures begin to form at higher temperatures.[1][10]

Data Presentation

The following tables summarize key quantitative data from various studies on sol-gel synthesized WO3 films.

Table 1: Effect of Annealing Temperature on WO3 Film Properties

| Annealing Temperature (°C) | Crystalline Structure | Morphology | Stoichiometry (O/W ratio) | Reference |

| < 400 | Amorphous | Smooth and uniform | Stoichiometric (at 400°C) | [1][10] |

| 500 | Polycrystalline (Monoclinic) | Granular | Off-stoichiometric | [1][2] |

| 600 | Polycrystalline | Two distinct grain shapes and sizes | Off-stoichiometric | [1] |

| 700 | Polycrystalline | Two distinct grain shapes and sizes | Off-stoichiometric | [1] |

Table 2: Deposition Parameters and Resulting Film Characteristics

| Deposition Method | Precursor | Spin/Withdrawal Speed | Annealing Temperature (°C) | Resulting Film Thickness (nm) | Reference |

| Spin-Coating | Tungsten(V) ethoxide | 3500 rpm for 30s | 250-450 | Not specified | [2] |

| Spin-Coating | WOCl4 in isopropanol | 1200 rpm for 30s | 100, 300, 500 | Not specified | [7] |

| Dip-Coating | Peroxotungstic acid | 3 cm/min | 250, 550 | Not specified | [9] |

| Spin-Coating | Tungsten powder in H2O2 | 3500 rpm for 30s | 250 | Not specified | [8] |

Table 3: Optical and Electrochromic Properties

| Annealing Temperature (°C) | Optical Band Gap (eV) | Transmittance Modulation at 550 nm (%) | Coloration Efficiency (cm²/C) | Reference |

| 250 (Amorphous) | ~3.22 (after heat treatment) | 58.5 | Not specified | [2] |

| 350 (Crystalline) | - | - | - | [2] |

| 450 (Crystalline) | - | - | - | [2] |

| 300 (Amorphous) | - | - | 52.58 | [11] |

Visualizations

References